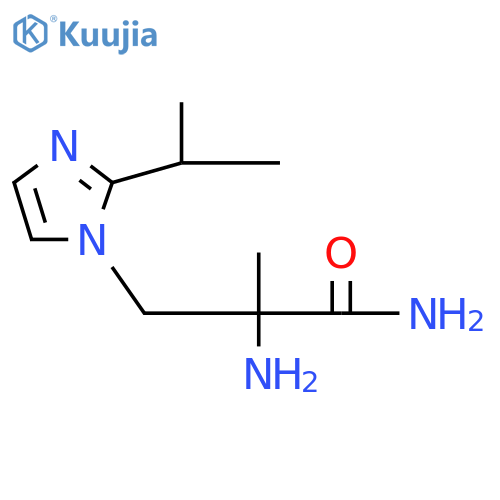

Cas no 1249886-02-9 (2-amino-2-methyl-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanamide)

2-amino-2-methyl-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanamide 化学的及び物理的性質

名前と識別子

-

- 2-amino-2-methyl-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanamide

- 1H-Imidazole-1-propanamide, α-amino-α-methyl-2-(1-methylethyl)-

- 2-Amino-3-(2-isopropyl-1h-imidazol-1-yl)-2-methylpropanamide

-

- インチ: 1S/C10H18N4O/c1-7(2)8-13-4-5-14(8)6-10(3,12)9(11)15/h4-5,7H,6,12H2,1-3H3,(H2,11,15)

- InChIKey: OVGMAAJHLYSFSV-UHFFFAOYSA-N

- ほほえんだ: C(N1C=CN=C1C(C)C)C(N)(C)C(=O)N

じっけんとくせい

- 密度みつど: 1.20±0.1 g/cm3(Predicted)

- ふってん: 420.5±40.0 °C(Predicted)

- 酸性度係数(pKa): 15.71±0.50(Predicted)

2-amino-2-methyl-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1123527-0.25g |

2-amino-2-methyl-3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanamide |

1249886-02-9 | 95% | 0.25g |

$972.0 | 2023-10-26 | |

| Enamine | EN300-1123527-0.5g |

2-amino-2-methyl-3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanamide |

1249886-02-9 | 95% | 0.5g |

$1014.0 | 2023-10-26 | |

| Enamine | EN300-1123527-10.0g |

2-amino-2-methyl-3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanamide |

1249886-02-9 | 10g |

$5774.0 | 2023-06-09 | ||

| Enamine | EN300-1123527-10g |

2-amino-2-methyl-3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanamide |

1249886-02-9 | 95% | 10g |

$4545.0 | 2023-10-26 | |

| Enamine | EN300-1123527-5g |

2-amino-2-methyl-3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanamide |

1249886-02-9 | 95% | 5g |

$3065.0 | 2023-10-26 | |

| Enamine | EN300-1123527-0.1g |

2-amino-2-methyl-3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanamide |

1249886-02-9 | 95% | 0.1g |

$930.0 | 2023-10-26 | |

| Enamine | EN300-1123527-2.5g |

2-amino-2-methyl-3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanamide |

1249886-02-9 | 95% | 2.5g |

$2071.0 | 2023-10-26 | |

| Enamine | EN300-1123527-1.0g |

2-amino-2-methyl-3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanamide |

1249886-02-9 | 1g |

$1343.0 | 2023-06-09 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363095-50mg |

2-Amino-3-(2-isopropyl-1h-imidazol-1-yl)-2-methylpropanamide |

1249886-02-9 | 98% | 50mg |

¥28445.00 | 2024-08-09 | |

| Enamine | EN300-1123527-0.05g |

2-amino-2-methyl-3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanamide |

1249886-02-9 | 95% | 0.05g |

$888.0 | 2023-10-26 |

2-amino-2-methyl-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanamide 関連文献

-

Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157

-

10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

2-amino-2-methyl-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanamideに関する追加情報

Introduction to 2-amino-2-methyl-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanamide (CAS No. 1249886-02-9)

2-amino-2-methyl-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanamide, identified by its CAS number 1249886-02-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a complex heterocyclic structure, has garnered attention due to its potential biological activities and its role in the development of novel therapeutic agents. The compound's unique chemical framework, incorporating an imidazole ring and various alkyl substituents, positions it as a promising candidate for further investigation in drug discovery.

The structural composition of 2-amino-2-methyl-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanamide includes a central imidazole ring, which is a common motif in biologically active molecules. Imidazole derivatives are well-documented for their involvement in various physiological processes and have been extensively studied for their pharmacological properties. The presence of the propan-2-yl group and the methyl substituents further modifies the electronic and steric properties of the molecule, influencing its interactions with biological targets.

In recent years, there has been a growing interest in developing small molecules that can modulate biological pathways associated with diseases. The imidazole scaffold in 2-amino-2-methyl-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanamide suggests potential applications in areas such as enzyme inhibition, receptor binding, and anti-inflammatory effects. Preliminary studies have indicated that this compound may exhibit properties that make it useful in addressing certain medical conditions, although further research is necessary to fully elucidate its mechanism of action.

One of the key aspects of studying 1249886-02-9 is its potential as a lead compound for drug development. The combination of the imidazole ring and the amide functional group provides multiple sites for chemical modification, allowing researchers to fine-tune the molecule's properties for specific therapeutic applications. This flexibility makes it an attractive candidate for structure-based drug design and high-throughput screening campaigns.

The synthesis of 2-amino-2-methyl-3-2-(propan-2-y l)-1H-imidazol -1 -y lpropanamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the propan -2 -yl group and the formation of the imidazole ring are critical steps that must be carefully optimized to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production of complex molecules like this one, facilitating their use in downstream applications.

Recent advancements in computational chemistry have also played a significant role in the study of 1249886 -02 -9. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. These simulations can provide valuable insights into the compound's binding affinity, specificity, and potential side effects before expensive experimental trials are conducted. Such computational approaches are increasingly integral to modern drug discovery processes.

The pharmacological profile of CAS No 1249886 -02 -9 is still under investigation, but early findings suggest that it may possess desirable characteristics for therapeutic use. For instance, its molecular structure could enable interactions with enzymes or receptors involved in disease pathways. Researchers are exploring its potential as an inhibitor or modulator in contexts such as cancer research, neurodegenerative diseases, or inflammatory conditions where imidazole derivatives have shown promise.

In addition to its pharmacological potential, 2-amino -2 -methyl -3 - 2 -( propan - 2 - yl ) - 1 H-im idaz ol - 1 - y lprop ana mide may also serve as a valuable tool for basic research. Its unique structure allows scientists to probe fundamental questions about molecular recognition and drug-receptor interactions. By studying how this compound behaves within biological systems, researchers can gain insights that could inform the design of future drugs with improved efficacy and reduced toxicity.

The development of new therapeutic agents is a continuous process that relies on both experimental and theoretical approaches. As our understanding of biological systems evolves, so too does our ability to design molecules like 1249886 -02 -9 that can address unmet medical needs. The collaboration between synthetic chemists, biologists, and computational scientists is essential for translating laboratory discoveries into tangible benefits for patients.

In conclusion,CAS No 1249886 -02 -9, corresponding to 2-amino - 2-methyl -3--( propan -- 2 -- yl )--1H-im idaz ol -- 1 -- y lprop ana mide, represents an exciting avenue for pharmaceutical research. Its complex structure and potential biological activities make it a compelling subject for further investigation. As scientists continue to explore its properties and applications,this compound holds promise as part of efforts to develop innovative treatments for various diseases.

1249886-02-9 (2-amino-2-methyl-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanamide) 関連製品

- 2059915-00-1((1s,3s)-3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol)

- 946226-78-4(3-fluoro-4-methoxy-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide)

- 1206990-41-1(N-3-(1H-pyrazol-3-yl)phenyl-2H-1,3-benzodioxole-5-carboxamide)

- 1176270-25-9((2R)-5-Azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid)

- 2090143-24-9(5-(1H-pyrrol-3-yl)-1H-pyrazol-4-amine)

- 2877654-58-3(4-[4-(3-fluoropyridin-2-yl)piperazin-1-yl]-2-(piperidin-1-yl)pyrimidine)

- 2228383-75-1(4-1-(1-phenylcyclopentyl)ethylpiperidine)

- 392241-15-5(3,5-dimethyl-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylbenzamide)

- 1279210-14-8(Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate)

- 1156883-34-9(1-5-(4-methoxyphenyl)-1H-imidazol-2-ylethan-1-amine)